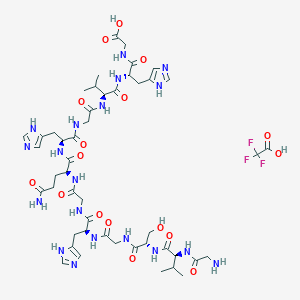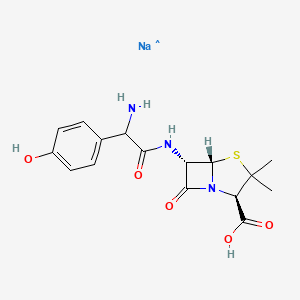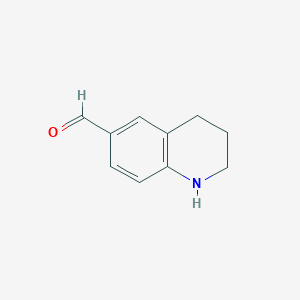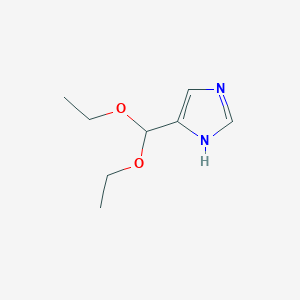
4-(Diethoxymethyl)-1h-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethoxymethyl)-1h-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound is characterized by the presence of a diethoxymethyl group attached to the fourth position of the imidazole ring. It is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethyl)-1h-imidazole typically involves the reaction of imidazole with diethoxymethane under acidic or basic conditions. One common method includes:
Starting Materials: Imidazole and diethoxymethane.
Reaction Conditions: The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide.
Procedure: Imidazole is dissolved in a suitable solvent like ethanol, and diethoxymethane is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethoxymethyl)-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the diethoxymethyl group to other functional groups.
Substitution: The diethoxymethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids/bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Diethoxymethyl)-1h-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Diethoxymethyl)-1h-imidazole involves its interaction with specific molecular targets. The diethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1h-imidazole: Similar structure but with a methyl group instead of a diethoxymethyl group.
4-Ethyl-1h-imidazole: Contains an ethyl group at the fourth position.
4-Formyl-1h-imidazole: Features a formyl group at the fourth position.
Uniqueness
4-(Diethoxymethyl)-1h-imidazole is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other imidazole derivatives may not be suitable.
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
5-(diethoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)7-5-9-6-10-7/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
QGRIOVZYMGNZIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CN=CN1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


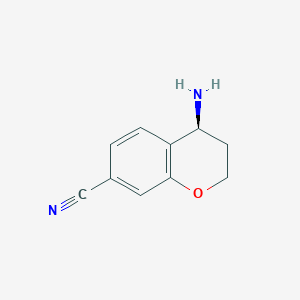
![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)
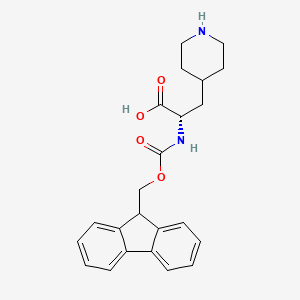
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
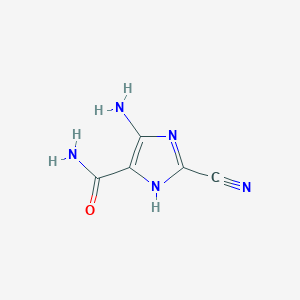
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
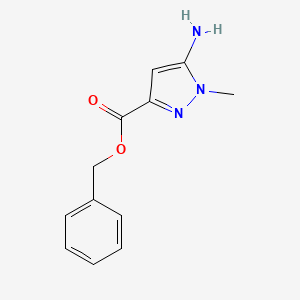
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
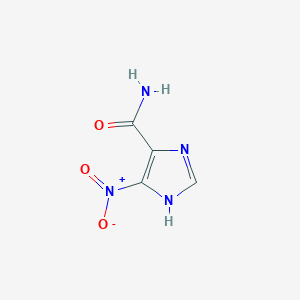
![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
